molecular formula C27H33BrO4 B147983 17-Bbehb CAS No. 134513-16-9

17-Bbehb

Cat. No. B147983
M. Wt: 501.5 g/mol
InChI Key: XRJFRXRBPQBNOI-UWNSIUDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Bbehb is a synthetic compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the class of benzimidazoles and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 17-Bbehb is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, it has been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

17-Bbehb has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In addition, it has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 17-Bbehb in lab experiments is its specificity. The compound has been found to exhibit selective activity against certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using 17-Bbehb is its complexity. The synthesis of the compound is a complex process that requires specialized equipment and expertise, which may limit its availability and use in some labs.

Future Directions

There are several future directions for research on 17-Bbehb. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine the compound's mechanism of action in these diseases and its potential therapeutic applications. In addition, there is interest in exploring the compound's anti-viral properties and its potential use in the treatment of viral infections. Finally, there is a need for further studies to optimize the synthesis of 17-Bbehb and make it more widely available for research purposes.
Conclusion
In conclusion, 17-Bbehb is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis is a complex process that requires expertise in organic chemistry and specialized equipment. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, as well as neuroprotective effects. Further research is needed to determine its mechanism of action and potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 17-Bbehb is a complex process that involves several steps. The compound is typically synthesized through a reaction between 2,3-diaminopyridine and 2-chlorobenzaldehyde. The resulting product is then subjected to further reactions, including cyclization and oxidation, to yield the final product. The synthesis of 17-Bbehb requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

17-Bbehb has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

134513-16-9

Product Name

17-Bbehb

Molecular Formula

C27H33BrO4

Molecular Weight

501.5 g/mol

IUPAC Name

[(2S,4R,9R,10R,12S,14R)-2-hydroxy-5,5,9-trimethyl-11-oxapentacyclo[12.2.1.01,10.04,9.010,12]heptadec-15-en-14-yl]methyl 4-bromobenzoate

InChI

InChI=1S/C27H33BrO4/c1-23(2)9-4-10-24(3)19(23)13-20(29)26-12-11-25(15-26,14-21-27(24,26)32-21)16-31-22(30)17-5-7-18(28)8-6-17/h5-8,11-12,19-21,29H,4,9-10,13-16H2,1-3H3/t19-,20+,21+,24-,25+,26?,27-/m1/s1

InChI Key

XRJFRXRBPQBNOI-UWNSIUDESA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1C[C@@H](C34[C@@]25[C@@H](O5)C[C@](C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)(C)C

SMILES

CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C

Canonical SMILES

CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C

synonyms

17-(4-bromobenzoyloxy)-9 beta,11 beta-epoxy-7 beta-hydroxy-ent-beyerene
17-(4-bromobenzoyloxy)-9,11-epoxy-7-hydroxybeyerene
17-BBEHB

Origin of Product

United States

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